cis-2-Amino-1-cyclohexanecarboxamide
Overview
Description
Cis-2-Amino-1-cyclohexanecarboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2. The purity is usually 95%.
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Scientific Research Applications
Angiotensin Converting Enzyme Inhibition A series of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, including compounds related to cis-2-Amino-1-cyclohexanecarboxamide, were synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme (ACE). These compounds were designed as potential ACE inhibitors, with the most active compounds found among the hydroxamic derivatives of the cyclohexane series. The most potent compound demonstrated significant ACE inhibitory potency, highlighting a non-amino acid structure of inhibitors that meets the ACE active site requirements for binding. This suggests potential applications in cardiovascular research and therapy (Turbanti et al., 1993).
Peptide Synthesis Research on the efficient synthesis of cis- and trans-2-aminocyclohexanecarboxamides, including derivatives of this compound, has opened new routes for the production of previously unknown cis- and trans-2-aminocyclohexanecarboxylic acid derivatives. These compounds are useful in peptide chemistry, offering faster and higher yield methods than those previously available. This advancement has implications for the synthesis of novel peptides and peptide-based therapeutics (Göndös et al., 1991).
Molecular Conformations in Aqueous Solutions The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied to understand their conformations in aqueous solutions. This research provides insights into the preferred conformations of molecules similar to this compound in biological environments. Understanding these conformations is crucial for drug design, as it affects how these molecules interact with biological targets (Yanaka et al., 1981).
Coordination Polymers The use of aliphatic N-donor ligands, including this compound analogs, in assembling coordination complexes has been explored. These complexes range from discrete clusters to multidimensional networks, demonstrating the versatility of such ligands in constructing a variety of architectures. This research has potential applications in materials science, particularly in the development of novel materials with specific chemical and physical properties (Pickering et al., 2004).
Antitumor Activity Osteotropic platinum(II) complexes attached to diamines, including cis-R,S-cyclohexane-1,2-diamine, have been synthesized and characterized. These complexes exhibit significant in vitro antitumor activity in ovarian cancer cells, suggesting potential applications in cancer therapy. The research indicates the importance of the coordinated amine ligand in determining the potency of these complexes, with implications for the design of targeted cancer therapeutics (Galanski et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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